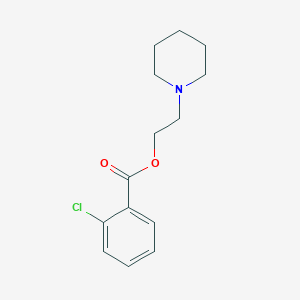

2-Piperidinoethyl o-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Piperidinoethyl o-chlorobenzoate, also known as PB or Procaine, is a local anesthetic drug that has been widely used in medical and dental procedures for over a century. PB is a member of the amino ester group of local anesthetics, which are characterized by their rapid onset and short duration of action. Despite its long history of use, PB remains a topic of active research due to its potential applications in various fields.

Mechanism of Action

2-Piperidinoethyl o-chlorobenzoate works by blocking the influx of sodium ions into neurons, which prevents the initiation and propagation of action potentials. This results in a loss of sensation in the area where this compound is applied. This compound also has a vasodilatory effect, which can help to reduce bleeding during surgical procedures.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects beyond its local anesthetic properties. It has been found to have antioxidant and anti-inflammatory effects, and may also have neuroprotective properties. This compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

2-Piperidinoethyl o-chlorobenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and has a well-established synthesis method. Its short duration of action allows for rapid onset and offset of its effects, which can be useful for studying the dynamics of neuronal activity. However, this compound has some limitations as well. Its effects are relatively non-specific, and it can interfere with the function of other ion channels in addition to sodium channels. This compound also has a relatively narrow therapeutic window, meaning that it can be toxic at high doses.

Future Directions

There are several potential future directions for research on 2-Piperidinoethyl o-chlorobenzoate. One area of interest is the development of more specific sodium channel blockers that can target specific subtypes of these channels. Another area of interest is the use of this compound as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Finally, there is interest in developing new formulations of this compound that can prolong its duration of action without increasing its toxicity.

Synthesis Methods

2-Piperidinoethyl o-chlorobenzoate can be synthesized by reacting o-chlorobenzoic acid with 2-(diethylamino)ethyl chloride in the presence of sodium ethoxide. The resulting product is then esterified with para-aminobenzoic acid to yield this compound. This synthesis method has been well-established and has been used to produce this compound on a large scale.

Scientific Research Applications

2-Piperidinoethyl o-chlorobenzoate has been used extensively in scientific research due to its ability to block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. This property makes this compound a valuable tool for studying the function of these channels in various physiological and pathological conditions. This compound has been used to study the role of sodium channels in pain perception, epilepsy, and cardiac arrhythmias, among other conditions.

properties

Molecular Formula |

C14H18ClNO2 |

|---|---|

Molecular Weight |

267.75 g/mol |

IUPAC Name |

2-piperidin-1-ylethyl 2-chlorobenzoate |

InChI |

InChI=1S/C14H18ClNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |

InChI Key |

NUTMUOIVECVZDX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

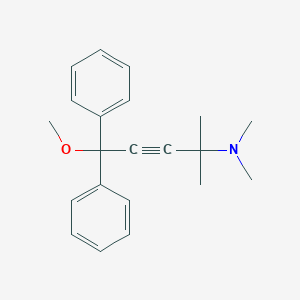

![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)

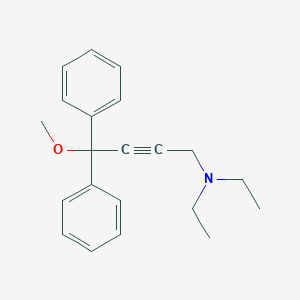

![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)

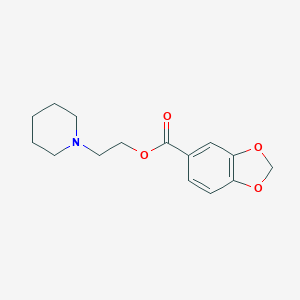

![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)